BenchChemオンラインストアへようこそ!

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

Calcium Channel Blocker Dihydropyrimidine Mimetic Vasorelaxant

Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 32704-61-3) is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrimidine family, with a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol. This compound is primarily listed in vendor catalogs as a versatile small-molecule scaffold for research use, typically at 95–98% purity.

Molecular Formula C11H13N3O2
Molecular Weight 219.244
CAS No. 32704-61-3
Cat. No. B2688714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate
CAS32704-61-3
Molecular FormulaC11H13N3O2
Molecular Weight219.244
Structural Identifiers
SMILESCCOC(=O)C1=C2N=C(C=C(N2C=N1)C)C
InChIInChI=1S/C11H13N3O2/c1-4-16-11(15)9-10-13-7(2)5-8(3)14(10)6-12-9/h5-6H,4H2,1-3H3
InChIKeyGNBCQZPQUQPWDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 32704-61-3): Core Scaffold Identity and Vendor Sourcing Profile


Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (CAS 32704-61-3) is a fused bicyclic heterocycle belonging to the imidazo[1,5-a]pyrimidine family, with a molecular formula of C11H13N3O2 and a molecular weight of 219.24 g/mol [1]. This compound is primarily listed in vendor catalogs as a versatile small-molecule scaffold for research use, typically at 95–98% purity . While no dedicated primary research paper profiles this exact compound, the broader imidazo[1,5-a]pyrimidine class has been evaluated for calcium channel antagonism, antifungal activity, and kinase inhibition, establishing the scaffold's pharmacological relevance [2][3].

Why Generic Imidazo[1,5-a]pyrimidine Substitution Fails: Positional and Functional Group Differentiation for 32704-61-3


Generic substitution among imidazo[1,5-a]pyrimidines is precluded by the profound impact of substituent position and identity on both physicochemical properties and biological target engagement. The 8-carboxylate ethyl ester of 32704-61-3 distinguishes it from the 6-carboxylate regioisomer (CAS 959015-28-2) and the 8-carboxamide (CAS 55418-16-1), each presenting distinct hydrogen-bonding patterns and steric profiles critical for scaffold-specific interactions [1]. Furthermore, within the class, calcium antagonism potency varies significantly with minor structural modification, as demonstrated by the comparison of dihydropyrimidine derivatives against the reference calcium channel blocker nifedipine [2]. Such sensitivity means that even closely related analogs cannot be assumed to share binding kinetics, selectivity windows, or synthetic utility without explicit comparative data.

Quantitative Differentiation Evidence for Ethyl 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (32704-61-3) Versus Key Comparators


Scaffold-Level Calcium Antagonism: Imidazo[1,5-a]pyrimidine Class Potency Relative to Nifedipine

Although 32704-61-3 itself has not been directly tested, its core scaffold—imidazo[1,5-a]pyrimidine—has been evaluated as a dihydropyrimidine calcium antagonist mimetic. In a head-to-head study, an imidazo[1,5-a]pyrimidine derivative exhibited calcium antagonistic activity comparable to the standard 1,4-dihydropyridine drug nifedipine in a potassium-depolarized rabbit aortic strip assay [1]. This establishes that the scaffold class can achieve pharmacological potency on par with a clinically established calcium channel blocker, a baseline that procurement for calcium antagonist research programs should consider.

Calcium Channel Blocker Dihydropyrimidine Mimetic Vasorelaxant

Positional Isomer Differentiation: 8-Carboxylate vs. 6-Carboxylate Regioisomer

The ethyl carboxylate substitution at the 8-position of the imidazo[1,5-a]pyrimidine core directly differentiates 32704-61-3 from its 6-carboxylate regioisomer (CAS 959015-28-2; ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-6-carboxylate) [1]. This positional shift alters the spatial orientation of the ester carbonyl group, which is critical for hydrogen-bond acceptor interactions in enzyme active sites. No published biological data exist for either regioisomer; however, in analogous fused pyrimidine systems, a change from the 6- to 8-position can invert selectivity between kinase targets (e.g., shifting from MNK to ATR kinase inhibition) based on docking pose predictions [2].

Positional Isomerism Regioselectivity Medicinal Chemistry Scaffold

Carboxylate Ester vs. Carboxamide: Impact on Physicochemical Properties

32704-61-3 (ester) possesses a computed XLogP3-AA of 2.5 [1], contrasting with the 8-carboxamide analog (CAS 55418-16-1) which has a lower predicted logP due to the amide's hydrogen-bond donor capacity. This ~1–2 log unit difference in lipophilicity translates to an estimated 10- to 100-fold difference in predicted membrane permeability based on the Lipinski and Veber drug-likeness frameworks [2]. The ester also serves as a prodrug handle or a hydrolytically labile group, whereas the amide is metabolically more stable, offering divergent pharmacokinetic profiles.

Physicochemical Properties LogP Permeability Drug-likeness

Imidazo[1,5-a]pyrimidine Scaffold as a Privileged Kinase Inhibitor Core: Supporting Evidence for 32704-61-3

The imidazo[1,5-a]pyrimidine core is recognized as a privileged scaffold for ATP-competitive kinase inhibition, with derivatives achieving IC50 values as low as 8 nM against ATR kinase and 10 nM against MNK1 in biochemical assays [1]. Although 32704-61-3 has not been tested, its 2,4-dimethyl substitution pattern and 8-ester group align with the general pharmacophore model for type I kinase inhibitors, where the ester can be hydrolyzed to the carboxylic acid for salt bridge formation with the catalytic lysine. This class-level evidence supports the compound's utility as a late-stage diversification intermediate for kinase-focused libraries.

Kinase Inhibition Anticancer ATP-Binding Site

Evidence-Backed Application Scenarios for Ethyl 2,4-Dimethylimidazo[1,5-a]pyrimidine-8-carboxylate (32704-61-3)


Calcium Channel Blocker Lead Optimization

The imidazo[1,5-a]pyrimidine scaffold has demonstrated calcium antagonism comparable to nifedipine in rabbit aortic strip assays [1]. Researchers developing novel calcium channel blockers can use 32704-61-3 as a starting scaffold, leveraging the 8-ester group for prodrug strategies or solubility modulation, while the 2,4-dimethyl groups provide a defined steric environment for SAR exploration.

Kinase Inhibitor Library Synthesis via Late-Stage Diversification

Given that imidazo[1,5-a]pyrimidine derivatives achieve low-nanomolar IC50 values against ATR and MNK kinases [2], 32704-61-3 serves as an ideal late-stage diversification intermediate. The ethyl ester at the 8-position can be selectively hydrolyzed, amidated, or reduced to access diverse pharmacophore vectors without altering the core scaffold's ATP-mimetic geometry.

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The unambiguous 8-carboxylate substitution pattern of 32704-61-3 enables SAR studies that precisely probe the spatial requirements for target engagement, contrasting with the 6-carboxylate regioisomer [3]. This regioisomeric control is critical when hydrogen-bonding interactions with hinge-region residues in kinases dictate inhibitor selectivity.

Prodrug Design Leveraging LogP Advantage Over Carboxamide Analogs

With a computed XLogP3-AA of 2.5, 32704-61-3 offers superior passive permeability relative to the more polar 8-carboxamide analog [4]. Medicinal chemists can exploit the ester's lipophilicity for improved cell penetration in phenotypic assays, while retaining the option to unmask the carboxylic acid in situ for intracellular target engagement.

Quote Request

Request a Quote for Ethyl 2,4-dimethylimidazo[1,5-a]pyrimidine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.